hexachloroplatinum(2-);hexahydrate

Pt nanoparticle synthesis microemulsion precursor effect

The term 'hexachloroplatinum(2–);hexahydrate' designates the hexachloroplatinate(IV) dianion [PtCl₆]²⁻ crystallised with six water molecules, most commonly encountered as hydrogen hexachloroplatinate(IV) hexahydrate (H₂PtCl₆·6H₂O, CAS 18497‑13‑7) or its disodium analogue (Na₂PtCl₆·6H₂O, CAS 19583‑77‑8). Both are water‑soluble, hygroscopic crystalline solids that serve as the dominant large‑volume platinum precursors for heterogeneous catalyst manufacture, electroplating baths, and nanoparticle syntheses.

Molecular Formula Cl6H12O6Pt-2
Molecular Weight 515.9 g/mol
Cat. No. B12507574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehexachloroplatinum(2-);hexahydrate
Molecular FormulaCl6H12O6Pt-2
Molecular Weight515.9 g/mol
Structural Identifiers
SMILESO.O.O.O.O.O.Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl
InChIInChI=1S/6ClH.6H2O.Pt/h6*1H;6*1H2;/q;;;;;;;;;;;;+4/p-6
InChIKeyPIJUVEPNGATXOD-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexachloroplatinum(2–) Hexahydrate – Core Benchmarks for Chloroplatinate Precursor Procurement


The term 'hexachloroplatinum(2–);hexahydrate' designates the hexachloroplatinate(IV) dianion [PtCl₆]²⁻ crystallised with six water molecules, most commonly encountered as hydrogen hexachloroplatinate(IV) hexahydrate (H₂PtCl₆·6H₂O, CAS 18497‑13‑7) or its disodium analogue (Na₂PtCl₆·6H₂O, CAS 19583‑77‑8). Both are water‑soluble, hygroscopic crystalline solids that serve as the dominant large‑volume platinum precursors for heterogeneous catalyst manufacture, electroplating baths, and nanoparticle syntheses [1]. Their high Pt content (≥37.5 wt% on metals basis) and compatibility with aqueous impregnation protocols make them the default choice when laboratory reproducibility and industrial scalability must align .

Why 'Any Chloroplatinate' Is Not a Drop‑In Replacement for Hexachloroplatinum(2–) Hexahydrate


Despite sharing the [PtCl₆]²⁻ core, the counter‑ion and hydration state dictate solubility, thermal decomposition behaviour, solution speciation, and the resulting metal particle size distribution after reduction. Substituting hydrogen hexachloroplatinate with potassium or ammonium hexachloroplatinate alters nucleation kinetics, shifts the population of aquo‑chloro intermediates, and modifies the electrostatic interaction with catalyst supports, leading to divergent catalytic activities and electrochemical surface areas [1][2]. The quantitative evidence below demonstrates that these differences are measurable, application‑critical, and not predictable from stoichiometry alone.

Hexachloroplatinum(2–) Hexahydrate – Quantified Differentiation vs. Closest Precursor Analogues


Intermediate Pt Nanoparticle Size Between Sodium and Ammonium Hexachloroplatinates in Microemulsion Synthesis

In a water‑in‑oil microemulsion system using hydrazine as reductant, the Pt nanoparticle size obtained from three hexachloroplatinate precursors follows the order Na₂PtCl₆ < H₂PtCl₆ < (NH₄)₂PtCl₆. The hydrogen form yields particles intermediate between the sodium (smallest) and ammonium (largest) salts, providing a predictable size‑tuning handle without altering the anion or reducing agent [1].

Pt nanoparticle synthesis microemulsion precursor effect

Base‑Anion‑Dependent Size Tunability: H₂PtCl₆ vs. Pt(acac)₂ in Polyol Synthesis

During thermal reduction in ethylene glycol, the nanoparticle size obtained from H₂PtCl₆ is controlled by the OH⁻/Pt or base‑anion/Pt molar ratio, whereas Pt(acac)₂ produces particles of ca. 3 nm irrespective of base concentration. Thus, hexachloroplatinic acid hexahydrate enables systematic size tuning between ca. 1 nm and several nanometres, a capability absent with the acetylacetonate precursor [1].

surfactant‑free nanoparticles polyol process size control

Achievable Electrochemical Surface Roughness: H₂PtCl₆ vs. Alternative Pt(II) Precursors in Pt Sol Synthesis

Among five platinum precursors screened for the in‑situ reduction synthesis of Pt sols, the two Pt(IV) chloride compounds H₂PtCl₆ and Na₂PtCl₆ were the only ones that produced stable nanoparticles with an average diameter of 1–3 nm and a maximum electrochemical roughness factor of ca. 8 when reduced with sodium ethoxide at 72 °C in ethanol. Other Pt(II) precursors either gave larger particles or lower yields [1].

Pt sol electrochemical surface area roughness factor

Superior Initial NOx Reduction Activity vs. Diammineplatinum Nitrite in NOx Storage Catalysts

Pt/BaCO₃/Al₂O₃ catalysts prepared from hexachloroplatinic acid displayed higher activity for continuous NOx reduction with C₃H₆ and for NO₂ storage‑and‑reduction cycles than catalysts made from diammineplatinum nitrite, when tested in a flow reactor. However, the H₂PtCl₆‑derived catalyst deactivated more rapidly during NO₂ dissociation [1].

NOx storage lean burn Pt/BaCO₃/Al₂O₃

Quantified ORR Under‑Performance vs. Pt(NH₃)₄Cl₂ in Pt‑Pd/C Fuel‑Cell Catalysts – A Selection Guide

When H₂PtCl₆ is used to impregnate Pd/C, electrostatic repulsion between the anionic [PtCl₆]²⁻ and the negatively charged carbon surface causes some Pt to deposit away from Pd, resulting in 180 % lower half‑cell ORR activity at 0.9 V compared with catalysts prepared from the cationic Pt(NH₃)₄Cl₂ precursor. This well‑quantified disadvantage defines clear selection boundaries: H₂PtCl₆ is the inferior choice when selective Pt deposition on a pre‑existing metal surface is required [1].

oxygen reduction reaction Pt‑Pd/C PEMFC

Benchmark Hydrosilylation Catalyst – Process Robustness Despite Known Deactivation

Hexachloroplatinic acid hexahydrate is the historic reference catalyst (Speier’s catalyst) for hydrosilylation of olefins with hydrogen silanes. Despite issues of catalyst poisoning and side reactions noted in the prior art, numerous patents attest that subsequent Pt‑complex catalysts offered ‘few advantages’ over H₂PtCl₆·6H₂O in terms of broad substrate scope and operational simplicity, and it remains the comparator against which new hydrosilylation catalysts are benchmarked [1].

hydrosilylation Speier catalyst organosilicon

When to Select Hexachloroplatinum(2–) Hexahydrate: Scenarios Validated by Comparative Evidence


Pt Nanoparticle Synthesis Requiring Intermediate Size or Base‑Anion Tunability

When a microemulsion or polyol synthesis demands Pt particles of intermediate diameter (larger than those from Na₂PtCl₆ but smaller than those from (NH₄)₂PtCl₆), hydrogen hexachloroplatinate hexahydrate directly fills this niche [1]. In surfactant‑free polyol systems, its size can be systematically adjusted via the OH⁻/Pt ratio, a control lever that Pt(acac)₂ does not provide [2].

Fabrication of High‑Electroactive‑Area Pt Thin Films and Fuel‑Cell Electrodes

The combination of 1–3 nm particle size, high Pt yield, and electrochemical roughness factors approaching 8 makes H₂PtCl₆·6H₂O the precursor of choice for maximising Pt utilisation in thin‑film electrodes and fuel‑cell catalyst layers, where every milligram of Pt must contribute to the electroactive surface [1].

NOx Storage‑Reduction Catalysts Prioritising Initial Activity Over Long‑Term Stability

For NOx storage catalysts where high initial NOx conversion and NO₂ storage capacity are the primary performance metrics, and where catalyst regeneration intervals are short, the hexachloroplatinate precursor provides a measurable activity advantage over diammineplatinum nitrite, as demonstrated in Pt/BaCO₃/Al₂O₃ systems [1].

Avoidance of Hexachloroplatinate When Selective Pt‑on‑Metal Deposition Is Required

Conversely, when the goal is selective deposition of Pt onto a pre‑existing metal surface (e.g., Pd/C cores) for ORR electrocatalysis, the anionic [PtCl₆]²⁻ precursor should be avoided in favour of a cationic Pt precursor, which delivers up to 180 % higher ORR activity by ensuring Pt resides on the Pd surface rather than on carbon [1].

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